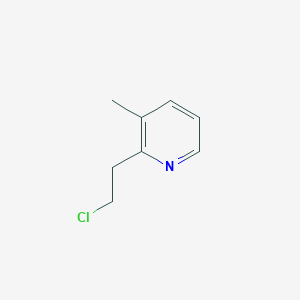
(5-(Methylamino)naphthalen-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Methylamino)naphthalen-1-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This compound is characterized by the presence of a naphthalene ring substituted with a methylamino group and a boronic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Methylamino)naphthalen-1-yl)boronic acid typically involves the introduction of the boronic acid group onto a naphthalene derivative. One common method is the borylation of a naphthalene precursor using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: (5-(Methylamino)naphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF or toluene), inert atmosphere, elevated temperature.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, sodium perborate), solvent (e.g., water or methanol), ambient temperature.
Substitution: Nucleophiles (e.g., alkyl halides, acyl chlorides), solvent (e.g., dichloromethane), ambient or elevated temperature.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Substitution: Substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (5-(Methylamino)naphthalen-1-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: In biological research, this compound can be used as a fluorescent probe due to the presence of the naphthalene ring, which exhibits fluorescence properties. It can be employed in the study of biological processes and the detection of biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Boronic acids are known to inhibit proteases and other enzymes, making them valuable in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic devices. Its ability to form stable carbon-boron bonds makes it useful in the synthesis of materials with unique properties.
Mecanismo De Acción
The mechanism of action of (5-(Methylamino)naphthalen-1-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the inhibition of enzymes, where the compound binds to the active site of the enzyme, blocking its activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the complex.
Comparación Con Compuestos Similares
(5-(Dimethylamino)naphthalen-1-yl)boronic acid: Similar structure but with an additional methyl group on the amino group.
(5-(Amino)naphthalen-1-yl)boronic acid: Lacks the methyl group on the amino group.
(5-(Ethylamino)naphthalen-1-yl)boronic acid: Contains an ethyl group instead of a methyl group on the amino group.
Uniqueness: (5-(Methylamino)naphthalen-1-yl)boronic acid is unique due to the presence of the methylamino group, which can influence its reactivity and binding properties. The methyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins. Additionally, the naphthalene ring provides fluorescence properties, making it useful as a fluorescent probe in biological research.
Propiedades
Fórmula molecular |
C11H12BNO2 |
|---|---|
Peso molecular |
201.03 g/mol |
Nombre IUPAC |
[5-(methylamino)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H12BNO2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12(14)15/h2-7,13-15H,1H3 |
Clave InChI |
MPOZMSNZWZTQEF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=CC=C(C2=CC=C1)NC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]thiophene-5-carboximidamide hydrochloride](/img/structure/B12960285.png)




![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)
![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12960317.png)



![3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole](/img/structure/B12960343.png)


